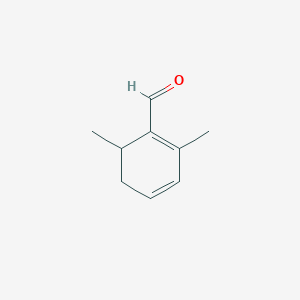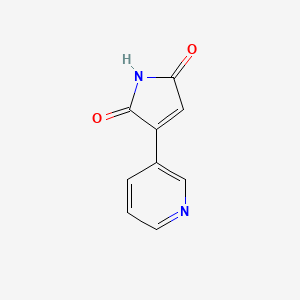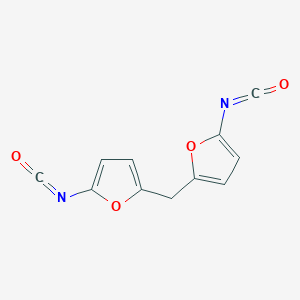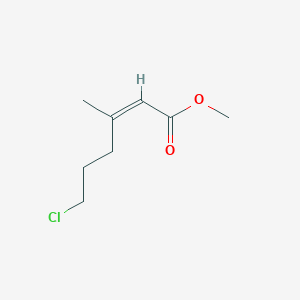
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at positions 2 and 6, and an aldehyde group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functionalization steps introduce the aldehyde group and the methyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by selective oxidation and methylation processes. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality.
化学反应分析
Types of Reactions
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2,6-Dimethylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: Formation of 2,6-Dimethylcyclohexa-1,3-diene-1-methanol.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用机制
The mechanism of action of 2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the aldehyde group.
3,6-Dioxocyclohexa-1,4-diene-1-carbaldehyde: Contains additional oxygen atoms, leading to different reactivity.
1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-: Features an extra methyl group, affecting its chemical properties.
Uniqueness
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
属性
CAS 编号 |
88875-01-8 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC 名称 |
2,6-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-4,6,8H,5H2,1-2H3 |
InChI 键 |
YOMHSJJYGIGWJL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=CC(=C1C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)

![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)

![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)



![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)



